molecular formula C14H20N4O4 B12311329 Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate

Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate

Cat. No.: B12311329
M. Wt: 308.33 g/mol
InChI Key: MRSLLYMBPYEZSK-UHFFFAOYSA-N
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Description

Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core. This structure is characterized by:

  • An allyloxy carbonylamino group at position 3, which introduces reactivity for further functionalization (e.g., via Claisen rearrangement or cross-metathesis).
  • An ethyl ester at position 1, a common motif in prodrug design to modulate solubility and bioavailability.

Its synthesis typically involves multi-component reactions or cyclization strategies, as seen in analogous pyrrolo-pyrazole systems .

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

ethyl 6,6-dimethyl-3-(prop-2-enoxycarbonylamino)-4,5-dihydropyrrolo[3,4-c]pyrazole-1-carboxylate

InChI

InChI=1S/C14H20N4O4/c1-5-7-22-12(19)16-11-9-8-15-14(3,4)10(9)18(17-11)13(20)21-6-2/h5,15H,1,6-8H2,2-4H3,(H,16,17,19)

InChI Key

MRSLLYMBPYEZSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(CNC2(C)C)C(=N1)NC(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can form pyrazoline intermediates, which can then be oxidized to form pyrazoles . The reaction conditions typically involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA).

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reactions . Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally friendly reagents, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to moderate heating.

Major Products Formed

The major products formed from these reactions include pyrazolone derivatives, pyrazoline derivatives, and substituted pyrazoles .

Mechanism of Action

The mechanism of action of ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Flexibility: The pyrrolo[3,4-c]pyrazole core (target compound) offers distinct electronic properties compared to pyrano[2,3-c]pyrazole (e.g., compound 3s) or pyridazine-fused systems (e.g., pyrrolo[2,3-c]pyridazine).

Substituent Impact: The allyloxy group in the target compound enables unique reactivity (e.g., radical or transition metal-catalyzed transformations) absent in tert-butyl or cyano-substituted analogs . 6,6-Dimethyl groups may confer conformational rigidity, as seen in tert-butyl analogs, improving binding selectivity in medicinal chemistry applications .

Physicochemical and Spectroscopic Data

Table 2: NMR and Melting Point Comparison

Compound ¹H NMR Features (DMSO-d₆) Melting Point (°C) Reference
Target Compound δ ~5.8–6.0 (allyl protons), δ ~4.6 (ester CH₂) Not reported
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-... (3s) δ 11.49 (s, NH), δ 3.74 (OCH₃), δ 2.14 (CH₃) 170.7–171.2
Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate δ ~7.3–7.6 (aryl protons), δ ~4.2 (ester CH₂) Not reported
  • The allyl protons in the target compound (δ ~5.8–6.0) are absent in chlorophenyl or methoxy-substituted analogs, providing a distinct spectroscopic signature .

Biological Activity

Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory properties and interactions with various biological targets.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H20N4O4\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_4

This structure includes a pyrrolo[3,4-c]pyrazole core, which is significant in medicinal chemistry due to its ability to interact with various biological systems.

Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits notable anti-inflammatory effects. The compound was tested against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

In vitro Studies:

  • The compound was assessed for its inhibitory potential on COX enzymes using a COX inhibitor screening assay kit.
  • Results showed that it significantly suppressed COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .

Table 1: Inhibitory Potency of this compound on COX Enzymes

CompoundTarget EnzymeIC50 (µmol)
Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazoleCOX-20.04 ± 0.02
CelecoxibCOX-20.04 ± 0.01

The mechanism through which this compound exerts its anti-inflammatory effects involves the inhibition of prostaglandin synthesis by blocking COX enzymes. This action reduces the production of pro-inflammatory mediators and subsequently alleviates inflammation.

Study on Carrageenan-Induced Paw Edema

In a carrageenan-induced paw edema model in rats, the compound demonstrated significant reduction in edema formation compared to the control group. The results suggest that it effectively mitigates acute inflammatory responses .

Cotton Pellet-Induced Granuloma Model

In another study using a cotton pellet-induced granuloma model, the compound showed a marked decrease in granuloma weight, indicating its potential as an anti-inflammatory agent in chronic inflammation scenarios .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the allyloxycarbonyl group can significantly affect the biological activity of the compound. Substituents on the pyrrolo[3,4-c]pyrazole ring influence binding affinity and selectivity towards COX enzymes .

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